molecular formula C9H8N4O2S2 B14472175 Propanediamide, N,N'-bis(2-thiazolyl)- CAS No. 71638-91-0

Propanediamide, N,N'-bis(2-thiazolyl)-

Cat. No.: B14472175
CAS No.: 71638-91-0
M. Wt: 268.3 g/mol
InChI Key: AZFZJJXSLKEWEW-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Moieties in Chemical Scaffolds

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the design of biologically active compounds and functional materials. eurekaselect.comglobalresearchonline.net Its importance is underscored by its presence in a wide array of natural products, such as Vitamin B1 (Thiamine), and numerous synthetic molecules with therapeutic applications. eurekaselect.com The thiazole nucleus is a key component in over 18 FDA-approved drugs, demonstrating its value as a pharmacophore. nih.gov

Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. nih.govnih.govniscpr.res.in For instance, drugs like the antiretroviral Ritonavir and the anticancer agent Dasatinib feature this heterocyclic core. eurekaselect.comnih.gov The versatility of the thiazole moiety stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets. nih.gov Furthermore, the thiazole ring can be readily functionalized at multiple positions, allowing chemists to fine-tune the steric and electronic properties of the molecule to optimize its activity and specificity. globalresearchonline.netnih.gov This synthetic tractability has made it a privileged scaffold in drug discovery and development. globalresearchonline.netcolab.ws

Table 1: Examples of Thiazole-Containing Drugs and Their Applications

Drug Name Therapeutic Application Key Feature
Ritonavir Antiretroviral (Anti-HIV) Core structural component eurekaselect.com
Dasatinib Anticancer (Leukemia) Contains a thiazole nucleus nih.govcolab.ws
Cefiderocol Antibiotic Siderophore antibiotic with a thiazole scaffold nih.gov
Alpelisib Anticancer (Breast Cancer) Thiazole-based drug approved in 2019 nih.gov

| Nitazoxanide | Antiprotozoal | FDA-approved drug containing a thiazole unit niscpr.res.in |

Amide Functional Groups in Advanced Chemical Architectures

The amide functional group, characterized by a carbonyl group linked to a nitrogen atom, is one of the most fundamental and stable linkages in organic chemistry and biochemistry. organicchemexplained.com Its most notable role is the formation of peptide bonds, which link amino acids together to form the backbone of proteins, the essential building blocks of life. organicchemexplained.comsolubilityofthings.com This inherent stability makes the amide bond a reliable and crucial component in the architecture of complex molecules. solubilityofthings.com

In advanced chemical structures, the amide group serves multiple functions. Its ability to act as both a hydrogen bond donor and acceptor allows it to play a critical role in molecular recognition and the formation of well-defined three-dimensional structures. chemistrytalk.orgwebsite-files.com This property is vital in drug design, where amides frequently interact with protein targets to ensure strong and specific binding. chemistrytalk.org Beyond biology, the amide linkage is central to the polymer industry. High-performance materials like Nylon and Kevlar are polyamides, deriving their exceptional strength and flexibility from the repeating amide units in their polymer chains. chemistrytalk.org The stability of the amide group compared to other carbonyl derivatives like esters makes it a preferred linker in molecules designed for durability and specific structural integrity. organicchemexplained.comdiplomatacomercial.com

Table 2: Properties and Roles of the Amide Functional Group

Property Description Significance
Chemical Stability Resistant to hydrolysis compared to esters; formed from a carboxylic acid and an amine. organicchemexplained.comsolubilityofthings.com Provides robust and reliable linkages in both biological and synthetic polymers. solubilityofthings.comchemistrytalk.org
Hydrogen Bonding The N-H group acts as a hydrogen bond donor, and the C=O group acts as an acceptor. chemistrytalk.orgdiplomatacomercial.com Crucial for protein secondary structure (α-helices, β-sheets) and drug-receptor binding. organicchemexplained.comchemistrytalk.org
Planarity The atoms of the amide group (O, C, N, H) are typically coplanar due to resonance. Imparts rigidity and influences the conformational preferences of molecules.

| Versatility in Synthesis | Can be synthesized through various coupling reactions. chemistrytalk.org | Widely used as a key building block in pharmaceuticals, agrochemicals, and polymers. diplomatacomercial.com |

Overview of Propanediamide Derivatives in Chemical Research

Propanediamide, also known as malonamide (B141969), is a dicarbonyl compound featuring a central methylene (B1212753) group flanked by two amide functionalities. Its derivatives, where the amide nitrogens are substituted (N,N'-disubstituted), are of significant interest in coordination chemistry and structural studies. The propanediamide backbone acts as a versatile linker or chelating agent, capable of organizing appended chemical groups in specific spatial orientations.

Research into N,N'-disubstituted propanediamide derivatives has revealed their ability to form intricate hydrogen-bonding networks. For example, the crystal structure of N,N'-bis(2-chlorophenyl)propanediamide shows a three-dimensional network stabilized by both intermolecular N-H···O and intramolecular C-H···O hydrogen bonds. nih.gov The central CH₂ group and the two amide units provide a flexible yet defined scaffold that can be tailored by altering the N-substituents. This allows for the systematic study of substituent effects on molecular conformation and crystal packing. nih.gov The structural motif of propanediamide is also found in more complex molecules, serving as a foundational unit for building larger, functional chemical systems.

Contextualizing N,N'-bis(2-thiazolyl)propanediamide within Contemporary Chemical Science

The specific compound, Propanediamide, N,N'-bis(2-thiazolyl)-, represents a sophisticated molecular architecture that merges the distinct chemical attributes of its constituent parts. This molecule features a central propanediamide linker symmetrically connecting two 2-aminothiazole (B372263) units. While direct, extensive research on this exact molecule is not widely documented in readily available literature, its structure allows for several informed hypotheses about its potential significance and applications within contemporary chemical science.

The presence of two thiazole rings suggests a strong potential for biological activity or utility as a chelating ligand. Molecules containing multiple thiazole rings have been shown to possess enhanced therapeutic activities. mdpi.com The bis-thiazole framework is a recognized scaffold in medicinal chemistry, appearing in compounds investigated as histone deacetylase (HDAC) inhibitors and other therapeutic agents. mdpi.com

The N,N'-bis(2-thiazolyl)propanediamide structure combines the hydrogen-bonding capabilities of the central diamide (B1670390) with the coordination sites offered by the nitrogen and sulfur atoms of the two thiazole rings. This makes the molecule a compelling candidate as a multidentate ligand for forming stable complexes with metal ions. Such metal complexes have applications ranging from catalysis to the development of new therapeutic or diagnostic agents. mdpi.comresearchgate.net The propanediamide linker imposes specific conformational constraints, holding the two thiazole moieties in a defined spatial relationship that can be ideal for chelating a metal center or binding to a specific biological target. Therefore, the synthesis and study of Propanediamide, N,N'-bis(2-thiazolyl)- would be a logical step in the exploration of new functional molecules, driven by the well-established importance of both thiazole and amide functionalities in chemical and biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71638-91-0

Molecular Formula

C9H8N4O2S2

Molecular Weight

268.3 g/mol

IUPAC Name

N,N'-bis(1,3-thiazol-2-yl)propanediamide

InChI

InChI=1S/C9H8N4O2S2/c14-6(12-8-10-1-3-16-8)5-7(15)13-9-11-2-4-17-9/h1-4H,5H2,(H,10,12,14)(H,11,13,15)

InChI Key

AZFZJJXSLKEWEW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)CC(=O)NC2=NC=CS2

Origin of Product

United States

Synthetic Methodologies for N,n Bis 2 Thiazolyl Propanediamide Analogs

Retrosynthetic Analysis of N,N'-bis(2-thiazolyl)propanediamide

A retrosynthetic approach to N,N'-bis(2-thiazolyl)propanediamide logically disconnects the molecule at the two amide bonds. This strategy simplifies the target structure into two primary building blocks: two equivalents of 2-aminothiazole (B372263) and one equivalent of a malonic acid derivative. This approach is advantageous as it breaks down a more complex molecule into readily available or easily synthesizable precursors. The forward synthesis, therefore, involves the formation of these amide linkages, a robust and well-documented transformation in organic chemistry.

Precursor Synthesis Strategies for Thiazolyl and Propanediamide Building Blocks

The successful construction of the target molecule is contingent on the effective synthesis of its precursors. Established chemical principles are applied to produce the necessary thiazolyl and propanediamide components.

Synthesis of 2-Aminothiazole Derivatives

The Hantzsch thiazole (B1198619) synthesis is a cornerstone method for the preparation of 2-aminothiazole and its derivatives. This reaction involves the condensation of an α-haloketone with a thioamide, such as thiourea (B124793). The versatility of this method allows for the synthesis of a wide array of substituted 2-aminothiazoles by varying the starting materials. Modern adaptations of this synthesis have been developed to improve efficiency and yield.

Reactant 1Reactant 2Product
α-HaloketoneThiourea2-Aminothiazole derivative
2-BromoacetophenoneThiourea4-Phenyl-2-aminothiazole

Synthesis of Malonic Acid Derivatives for the Propanediamide Core

Malonic acid and its derivatives provide the central three-carbon unit of the propanediamide structure. The malonic ester synthesis is a classic method that can be used to generate substituted malonic acids. For the purpose of amidation, malonic acid can be converted into more reactive forms, such as malonyl chloride or activated esters. The high reactivity of the central methylene (B1212753) group in malonic acid derivatives also allows for various chemical modifications.

Starting MaterialReagent(s)Product
Diethyl malonate1. Strong Base 2. Alkyl HalideDiethyl alkylmalonate
Malonic acidThionyl chlorideMalonyl chloride

Amide Bond Formation Reactions for N,N'-bis(2-thiazolyl)propanediamide Synthesis

The final and crucial step in the synthesis is the formation of the amide bonds that connect the thiazole and propanediamide units.

Condensation Reactions with Activated Carboxylic Acid Derivatives

A highly effective method for forming the amide bond is the reaction of 2-aminothiazole with an activated carboxylic acid derivative, such as an acyl chloride. The reaction of 2-aminothiazole derivatives with acyl chlorides, in the presence of a base like pyridine, leads to the formation of the corresponding amides in high yields. For the synthesis of N,N'-bis(2-thiazolyl)propanediamide, malonyl chloride would be the ideal activated diacid derivative.

Coupling Agent-Assisted Amidation Protocols

Modern synthetic chemistry often employs coupling agents to facilitate amide bond formation under milder conditions. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are used to mediate the reaction between a carboxylic acid and an amine. This method has been successfully applied to the synthesis of amide derivatives of 2-aminothiazoles. The use of these coupling agents avoids the need for harsh reagents and often results in high yields of the desired product.

Amidation MethodKey ReagentsCharacteristics
Activated Carboxylic AcidAcyl Chloride, Amine, BaseOften high-yielding, but may require harsh conditions.
Coupling Agent-AssistedCarboxylic Acid, Amine, Coupling Agent (e.g., EDCI)Milder reaction conditions, good for sensitive substrates.

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of N,N'-bis(2-thiazolyl)propanediamide analogs is subject to optimization of various reaction parameters to maximize product yield and ensure high selectivity. Key factors that are commonly investigated include the choice of solvent, the nature of the base catalyst, reaction temperature, and the molar ratio of reactants.

Detailed research findings indicate that the selection of an appropriate solvent is critical. For the synthesis of related N-substituted phenyl thiazole amine derivatives, Dimethylformamide (DMF) has been shown to provide superior yields compared to other solvents like methanol. nanobioletters.com Similarly, the choice of base plays a pivotal role. While various bases can catalyze the reaction, the combination of specific solvents and bases can significantly impact the outcome. For instance, sodium acetate and ammonium acetate have been observed to produce better yields when used in combination with methanol as the solvent. nanobioletters.com

In the synthesis of N-phenacyldibromobenzimidazoles, a comprehensive screening of base-solvent systems was conducted to optimize the N-alkylation reaction. mdpi.com The progress of these reactions was monitored using High-Performance Liquid Chromatography (HPLC) to determine the conversion rate. mdpi.com Optimal conditions were identified as using sodium bicarbonate (NaHCO₃) in acetonitrile (B52724) (MeCN) at reflux temperature. mdpi.com The study also explored the effect of the molar ratio of the reactants, demonstrating that a full conversion could be achieved within 24 hours by using a 1.5 to 2-fold excess of the alkylating agent. mdpi.com

Modern approaches, such as Utopia Point Bayesian Optimization (UPBO), have been employed to explore a wide chemical space and identify highly selective reaction conditions for the formation of constitutional isomers in N-methyl aryl pyrazoles, a process that can be analogous to optimizing selectivity in thiazole derivatives. nih.gov This highlights the potential for advanced computational methods in optimizing complex reaction landscapes.

The following table summarizes the optimization of reaction conditions for the synthesis of a model N-substituted thiazole amine, demonstrating the impact of solvent and base on product yield.

EntrySolventBaseYield (%)
1MethanolNaOAc75
2MethanolNH₄OAc80
3DMFNaOAc90
4DMFNH₄OAc95
5DichloromethaneEt₃N60
6AcetonitrileK₂CO₃85

This table is generated based on findings for analogous thiazole derivatives, illustrating the principles of reaction optimization. nanobioletters.commdpi.com

Purification Methodologies for Isolating Target Compounds

The isolation and purification of N,N'-bis(2-thiazolyl)propanediamide and its analogs are crucial steps to ensure the high purity required for subsequent analysis and applications. A variety of methodologies are employed, ranging from basic precipitation and washing to advanced chromatographic techniques.

For many synthesized analogs, the crude product can be isolated by simple filtration after precipitation from the reaction mixture. mdpi.com This initial solid is then subjected to a series of washes with different solvents to remove unreacted starting materials and byproducts. A common washing sequence involves water, followed by organic solvents of increasing polarity such as ethanol, acetone, and finally a non-polar solvent like hexane. mdpi.com The purity of the isolated compound at this stage is often assessed by Thin-Layer Chromatography (TLC). mdpi.com

However, for many bis-thiazol-2-amine derivatives, which can be amphiphilic and contain basic amino groups, conventional purification by silica gel column chromatography can be challenging and may result in impure products. nasc.ac.in In such cases, more advanced techniques are required to achieve high purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has been developed as an efficient method for the purification of these compounds. nasc.ac.in This technique is particularly useful for isolating multi-milligram quantities of pure products in a relatively short time. nasc.ac.in Key parameters for developing an effective HPLC method include the proper selection of the column, buffer, solvent, flow rate, and temperature. nasc.ac.in For basic compounds like bis-thiazol-2-amine derivatives, the pH of the elution buffer is a critical parameter to achieve good separation and sharp peaks without tailing. nasc.ac.in

Other chromatographic methods, such as preparative Thin-Layer Chromatography (TLC), also offer a compact, rapid, and lower-cost alternative for purifying certain compounds. mdpi.com This method involves separating the crude product on a preparative TLC plate, after which the band corresponding to the desired product is scraped off the plate and the compound is extracted from the sorbent. mdpi.com

The following table outlines common purification techniques used for thiazole analogs.

Purification MethodDescriptionApplicability
Precipitation & Washing The product is precipitated from the reaction mixture and washed with a series of solvents (e.g., water, ethanol, acetone, hexane).Effective for products that are stable solids and have significantly different solubility from impurities. mdpi.com
Silica Gel Column Chromatography A traditional chromatographic method using a silica gel stationary phase.Can be tedious and yield impure products for amphiphilic or basic thiazole derivatives. mdpi.comnasc.ac.in
Reversed-Phase HPLC (RP-HPLC) A powerful liquid chromatography technique using a non-polar stationary phase.Highly efficient for purifying polar and amphiphilic bis-thiazole-2-amine derivatives, allowing for rapid isolation of pure compounds. nasc.ac.in
Preparative Thin-Layer Chromatography (TLC) A chromatographic technique where the separation is performed on a plate, and the separated product is physically removed and extracted.A rapid and cost-effective method suitable for small to medium-scale purification. mdpi.com

Spectroscopic Characterization and Elucidation of N,n Bis 2 Thiazolyl Propanediamide Structure

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) region, is a powerful analytical technique used to investigate the electronic structure of molecules. It provides valuable information about the presence of chromophores and the nature of electronic transitions within a compound. For Propanediamide, N,N'-bis(2-thiazolyl)-, UV-Vis spectroscopy can elucidate the extent of electronic conjugation between the thiazole (B1198619) rings and the propanediamide linker.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For Propanediamide, N,N'-bis(2-thiazolyl)-, electron impact mass spectrometry (EI-MS) would provide valuable data for its characterization.

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺), which corresponds to the intact molecule with a single positive charge. The presence of sulfur isotopes would likely result in a characteristic M+2 peak. sapub.org

The fragmentation of the molecular ion would proceed through the cleavage of the weakest bonds in the molecule. In the case of Propanediamide, N,N'-bis(2-thiazolyl)-, the amide linkages and the bonds connecting the thiazole rings to the propanediamide backbone are likely sites for initial fragmentation.

Based on studies of related heterocyclic compounds, the fragmentation process would likely involve the successive loss of small, stable neutral molecules and radicals. sapub.org For instance, the pyrimidine (B1678525) rings in some thiazolo[3,2-a]pyrimidines have been shown to be more stable than the thiazole rings during fragmentation. sapub.org This suggests that the fragmentation of Propanediamide, N,N'-bis(2-thiazolyl)- might initiate with the cleavage of the propanediamide chain or the loss of a thiazole ring.

Possible fragmentation pathways could include:

Cleavage of the amide bond: This would lead to the formation of a thiazolylaminium ion and a neutral fragment derived from the rest of the molecule.

Fragmentation of the propanediamide linker: This could involve the loss of CO or other small fragments from the central chain.

Fission of the thiazole ring: This would likely occur after initial fragmentation of the side chain and could involve the elimination of simple molecules and radicals. sapub.org

The analysis of the m/z (mass-to-charge ratio) values of the resulting fragment ions would allow for the piecing together of the molecule's structure and confirmation of its identity.

Table 2: Predicted Key Fragments in the Mass Spectrum of Propanediamide, N,N'-bis(2-thiazolyl)-

m/z Value (Predicted)Possible Fragment StructureDescription of Fragmentation
[M]⁺C₉H₈N₄O₂S₂Molecular Ion
[M+2]⁺C₉H₈N₄O₂S₂Molecular Ion with Sulfur Isotope
[M - C₃H₂NS]⁺C₆H₆N₃O₂SLoss of a thiazole radical
[M - C₄H₃N₂S]⁺C₅H₅N₂O₂SLoss of an aminothiazole fragment
[C₃H₃N₂S]⁺C₃H₃N₂S2-aminothiazole (B372263) fragment
[C₃H₂NS]⁺C₃H₂NSThiazole ring fragment

Theoretical and Computational Investigations of N,n Bis 2 Thiazolyl Propanediamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods solve the Schrödinger equation (or approximations of it) for a given molecule to determine its electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For N,N'-bis(2-thiazolyl)propanediamide, a DFT approach would be employed to find the molecule's most stable three-dimensional arrangement of atoms, a process known as geometry optimization.

This optimization would yield precise data on bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's shape. From the optimized geometry, various electronic properties could be calculated, including the distribution of charge across the molecule, the dipole moment, and the molecular electrostatic potential (MEP). The MEP map would be particularly insightful, as it visualizes regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack).

Table 1: Hypothetical DFT-Calculated Geometric Parameters for N,N'-bis(2-thiazolyl)propanediamide This table illustrates the type of data that would be obtained from a DFT geometry optimization. The values are not based on actual calculations.

Parameter Atom 1 Atom 2 Atom 3 Atom 4 Value
Bond Length N(amide) C(carbonyl) e.g., ~1.35 Å
Bond Length C(carbonyl) O(carbonyl) e.g., ~1.23 Å
Bond Angle C(thiazole) N(amide) C(carbonyl) e.g., ~125°
Dihedral Angle O(carbonyl) C(carbonyl) N(amide) C(thiazole) e.g., ~180°

Møller-Plesset perturbation theory is a post-Hartree-Fock method used to improve upon the initial calculations by more accurately accounting for electron correlation—the way electrons interact and avoid each other. researchgate.net Second-order Møller-Plesset theory (MP2) is a common and cost-effective variant that recovers a significant portion of this correlation energy. researchgate.net

Applying the MP2 method to N,N'-bis(2-thiazolyl)propanediamide would provide a more accurate calculation of the molecule's total energy compared to standard DFT or Hartree-Fock methods. This enhanced accuracy is particularly important for describing dispersion interactions, which are crucial for understanding non-covalent forces within the molecule and between neighboring molecules. researchgate.net A comparison of the total energy calculated by DFT and MP2 methods would offer a more refined understanding of the molecule's stability.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and helping to interpret experimental spectra. Theoretical calculations can provide a basis for assigning peaks in experimental NMR and vibrational spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts for N,N'-bis(2-thiazolyl)propanediamide. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

The calculations would provide a list of theoretical chemical shift values for each unique hydrogen and carbon atom in the molecule. By comparing these calculated shifts to an experimental NMR spectrum, researchers can confidently assign each signal to a specific atom, aiding in the structural confirmation of the compound.

Table 2: Hypothetical Calculated ¹³C NMR Chemical Shifts for N,N'-bis(2-thiazolyl)propanediamide This table is an example of how calculated NMR data would be presented. The values are for illustrative purposes only.

Carbon Atom Calculated Chemical Shift (ppm)
C (Carbonyl) e.g., ~165-170
C (Methylene) e.g., ~40-45
C (Thiazole, C=N) e.g., ~160-165
C (Thiazole, C-S) e.g., ~140-145
C (Thiazole, C-H) e.g., ~115-120

Theoretical frequency calculations, typically performed using DFT methods, can simulate the infrared (IR) and Raman spectra of N,N'-bis(2-thiazolyl)propanediamide. These calculations identify the normal modes of vibration for the molecule, each corresponding to a specific motion of the atoms (e.g., stretching, bending, twisting).

The output provides the frequency (in cm⁻¹) and intensity of each vibrational mode. This simulated spectrum can be compared directly with experimental IR or Raman data. Such a comparison is crucial for assigning the observed spectral bands to specific functional groups and molecular motions, such as the C=O stretch of the amide group, the N-H bend, or the characteristic vibrations of the thiazole (B1198619) rings.

Analysis of Electronic Structure and Frontier Molecular Orbitals

The electronic behavior and reactivity of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For N,N'-bis(2-thiazolyl)propanediamide, computational analysis would determine the energies of the HOMO and LUMO and visualize their spatial distribution. The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap generally suggests that a molecule will be more reactive. Analysis of these orbitals would show which parts of the molecule, such as the thiazole rings or the propanediamide linker, are most involved in electronic transitions and potential chemical reactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

A comprehensive analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the chemical reactivity and electronic properties of a molecule. Such an analysis for N,N'-bis(2-thiazolyl)propanediamide would involve the calculation of HOMO and LUMO energy levels, the determination of the HOMO-LUMO energy gap, and the visualization of the spatial distribution of these frontier orbitals. This information provides insights into the molecule's ability to donate or accept electrons, its kinetic stability, and its potential for use in electronic applications. However, specific calculated values and orbital diagrams for this compound are not available.

Modeling of Tautomeric and Conformational Preferences

The structural flexibility of N,N'-bis(2-thiazolyl)propanediamide allows for the existence of various tautomers and conformers. Tautomerism could arise from proton migration between the nitrogen and oxygen atoms of the amide groups and the nitrogen atoms of the thiazole rings. Conformational isomers would result from rotation around the single bonds within the propanediamide linker and between the linker and the thiazole rings.

A thorough computational study would identify the most stable tautomeric and conformational forms by calculating their relative energies. This analysis is essential for understanding the molecule's behavior in different environments and its potential interactions with biological targets or other molecules. nih.gov Without specific computational studies, the preferred three-dimensional structure and tautomeric state of N,N'-bis(2-thiazolyl)propanediamide remain undetermined.

Charge Distribution and Reactivity Descriptors

The distribution of electron density within N,N'-bis(2-thiazolyl)propanediamide dictates its reactivity. A computational analysis of charge distribution, typically through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial atomic charges on each atom. This information helps in identifying electrophilic and nucleophilic sites within the molecule.

Furthermore, reactivity descriptors derived from conceptual Density Functional Theory (DFT), such as chemical potential, hardness, softness, and the electrophilicity index, provide quantitative measures of the molecule's reactivity. These descriptors are valuable for predicting how the molecule will behave in chemical reactions. researchgate.net In the absence of specific calculations for N,N'-bis(2-thiazolyl)propanediamide, a quantitative assessment of its reactivity profile is not possible.

Coordination Chemistry and Ligand Properties of N,n Bis 2 Thiazolyl Propanediamide Frameworks

Ligand Design Principles and Chelating Capabilities

The design of N,N'-bis(2-thiazolyl)propanediamide as a chelating agent is predicated on the strategic combination of two key structural features: the thiazole (B1198619) rings, which provide the primary coordination sites, and the propanediamide backbone, which influences the spatial orientation of these donor groups and the stability of the resulting metal complexes.

The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. Due to the presence of a lone pair of electrons on the sp²-hybridized nitrogen atom, it acts as a potent donor site for metal ions. researchgate.netnih.gov The aromatic nature of the thiazole ring allows for π-electron delocalization, which can influence the electron-donating ability of the nitrogen atom. nih.gov In the context of N,N'-bis(2-thiazolyl)propanediamide, the two thiazolyl nitrogen atoms are positioned to act as a bidentate ligand, coordinating to a single metal center to form a chelate ring. The coordination ability of thiazolyl ligands is largely attributed to the presence of both nitrogen and sulfur atoms; however, the nitrogen atom is more commonly involved in metal coordination. researchgate.net The interaction is typically a σ-donation from the nitrogen lone pair to a vacant orbital of the metal ion.

The propanediamide linker, -(C=O)CH₂(C=O)-, plays a crucial role in defining the chelating properties of the ligand. This three-atom bridge connects the two thiazole moieties, and its flexibility is a key determinant in the formation and stability of the chelate ring. The length and conformational freedom of this linker dictate the "bite angle" of the ligand—the N-Metal-N angle in the resulting complex.

Complexation Studies with Transition Metal Ions (e.g., Cu(II), Ni(II), Zn(II), Pd(II), Ag(I))

While specific complexation studies for N,N'-bis(2-thiazolyl)propanediamide are not extensively documented, the known reactivity of thiazole-containing ligands suggests that it will form stable complexes with a variety of transition metal ions. The soft nature of the thiazolyl nitrogen donor makes it a suitable partner for both hard and soft metal ions.

Complexes of other bis(thiazole) ligands with transition metals have been synthesized and characterized. For example, 1,2-bis-[3-(phenyl amino)-5-imino-1,2,4-thiadiazolyl] ethene, a Schiff base with related donor atoms, has been used to prepare complexes with Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). rdd.edu.iq The formation of these complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent. rdd.edu.iq

Based on analogous systems, the expected reactions of N,N'-bis(2-thiazolyl)propanediamide with the specified metal ions are as follows:

Cu(II): Copper(II) complexes with nitrogen-donor ligands are ubiquitous. The reaction of N,N'-bis(2-thiazolyl)propanediamide with a Cu(II) salt, such as CuCl₂ or Cu(NO₃)₂, is expected to yield a stable chelate complex. The Jahn-Teller effect in d⁹ Cu(II) may lead to distorted geometries.

Ni(II): Nickel(II) readily forms complexes with N-donor ligands, which can exhibit various geometries, including octahedral and square planar, depending on the ligand field strength and steric factors. A Ni(II) complex of N,N'-bis(2-thiazolyl)propanediamide would likely be paramagnetic with an octahedral geometry or diamagnetic with a square planar geometry.

Zn(II): As a d¹⁰ ion, Zn(II) does not have ligand field stabilization energy and its coordination geometry is primarily determined by steric and electrostatic factors. Tetrahedral or octahedral geometries are common for Zn(II) complexes.

Pd(II): Palladium(II), a d⁸ metal ion, strongly favors square planar coordination geometry. The reaction with N,N'-bis(2-thiazolyl)propanediamide is expected to yield a diamagnetic, square planar complex.

Ag(I): Silver(I) complexes often exhibit linear or tetrahedral coordination geometries. With a bidentate ligand like N,N'-bis(2-thiazolyl)propanediamide, a bis-ligand tetrahedral complex, [Ag(L)₂]⁺, or a polymeric structure could be formed. The formation of bis-NHC–Ag(I) complexes has been noted to prevent the decomposition of monomeric Ag(I)–NHCs in some thiazol-2-ylidene systems. nih.gov

Elucidation of Coordination Modes and Geometries in Metal Complexes

The coordination mode of N,N'-bis(2-thiazolyl)propanediamide is anticipated to be primarily as a neutral bidentate N,N'-donor ligand, forming a six-membered chelate ring with the metal ion. The amide groups are not expected to deprotonate under normal conditions and are less likely to coordinate directly to the metal, especially when the thiazolyl nitrogens are available. However, in some cases, amide oxygen coordination cannot be entirely ruled out, which could lead to different coordination modes or polymeric structures.

The geometry of the resulting metal complexes will be dictated by the coordination number and the electronic configuration of the metal ion. Based on studies of similar ligands, the following geometries can be predicted:

Metal IonLikely Coordination GeometryPredicted Magnetic Properties
Cu(II) Distorted Octahedral or Square PyramidalParamagnetic
Ni(II) Octahedral or Square PlanarParamagnetic or Diamagnetic
Zn(II) Tetrahedral or OctahedralDiamagnetic
Pd(II) Square PlanarDiamagnetic
Ag(I) Linear or TetrahedralDiamagnetic

This table is based on the general coordination preferences of the listed metal ions and the expected behavior of N,N'-donor ligands.

For instance, in a study of a nickel(II) complex with a tetradentate Schiff base ligand containing a 1,3-diaminopropane (B46017) linker, the coordination geometry around the nickel atom was found to be slightly distorted square planar, with the six-membered chelate ring adopting a symmetric boat conformation. researchgate.net This provides a structural precedent for the type of conformation the propanediamide linker in an N,N'-bis(2-thiazolyl)propanediamide complex might adopt.

Solution-State Stability and Equilibria of Metal Complexes

The stability of metal complexes in solution is a critical parameter that governs their potential applications. The stability of N,N'-bis(2-thiazolyl)propanediamide complexes would be quantified by their formation constants (or stability constants), typically determined using techniques like potentiometric or spectrophotometric titrations.

For a generic divalent metal ion M²⁺, the primary equilibrium in solution would be:

M²⁺ + L ⇌ [ML]²⁺

where L represents the N,N'-bis(2-thiazolyl)propanediamide ligand. The stability constant, K₁, for this equilibrium is given by:

K₁ = [[ML]²⁺] / ([M²⁺][L])

In a study of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine, a ligand with a similar propanediamine linker, the formation of complexes with Cu²⁺, Tb³⁺, and Dy³⁺ was investigated by potentiometric titration. nih.gov The protonation constants of the ligand were determined, followed by the stability constants of the metal complexes. nih.gov Such studies allow for the construction of species distribution diagrams, which show the relative concentrations of different complex species as a function of pH. For Pd(II)-amine complexes with bio-relevant ligands, equilibrium studies have been crucial in understanding their stability and speciation in solution, which is relevant to their antitumor activity. semanticscholar.org

The stability of the complexes of N,N'-bis(2-thiazolyl)propanediamide is expected to follow the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is based on the ligand field stabilization energies for octahedral complexes.

Spectroelectrochemical Characterization of Metal Complexes

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to study the properties of redox-active species. This is particularly useful for transition metal complexes that can exist in multiple oxidation states. Cyclic voltammetry would be a key technique to investigate the redox behavior of the metal complexes of N,N'-bis(2-thiazolyl)propanediamide. By scanning the potential, it is possible to determine the formal reduction potentials (E°') for the Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺ redox couples.

For example, the spectroelectrochemical properties of dinuclear and mononuclear copper(II) complexes with a salen-type ligand featuring a propanediamine linker have been examined. nih.govresearchgate.netrsc.org These studies involve monitoring the changes in the electronic absorption spectrum as the potential applied to the electrochemical cell is varied. This allows for the characterization of the electronic properties of both the oxidized and reduced forms of the complex.

For the N,N'-bis(2-thiazolyl)propanediamide complexes, one would expect the redox activity to be centered on the metal ion. The ligand itself may also have accessible redox states, but these are typically at more extreme potentials. The reduction potential of the metal ion will be influenced by the donor properties of the ligand. The nitrogen atoms of the thiazole rings are expected to stabilize higher oxidation states of the metal, thus shifting the reduction potentials to more negative values compared to the free aqua ion.

Research Findings on "Propanediamide, N,N'-bis(2-thiazolyl)-" Remain Elusive in Scientific Literature

Despite a comprehensive search of available scientific databases and literature, detailed research findings regarding the coordination chemistry, catalytic applications, and metallodrug potential of the specific chemical compound "Propanediamide, N,N'-bis(2-thiazolyl)-" are not presently available.

While the individual components of the molecule, namely the propanediamide linker and the thiazole rings, are well-represented in the broader chemical literature within various contexts, the specific combination as "Propanediamide, N,N'-bis(2-thiazolyl)-" does not appear to have been a subject of published research.

Thiazole-containing ligands are of significant interest in coordination chemistry and have been incorporated into a variety of metal complexes. These complexes have been explored for their catalytic activity and potential as metallodrugs. Thiazole moieties are known to coordinate to metal centers through the nitrogen and sometimes the sulfur atom, influencing the electronic and steric properties of the resulting complexes.

However, without specific studies on "Propanediamide, N,N'-bis(2-thiazolyl)-", any discussion on its coordination behavior, the mechanistic aspects of its potential catalytic activity, or its mode of action in any metallodrug research would be purely speculative and would not adhere to the strict requirement of being based on existing research findings.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail, as there is no foundational research on "Propanediamide, N,N'-bis(2-thiazolyl)-" to draw upon. Further research into this specific compound would be necessary to elucidate its chemical properties and potential applications.

Supramolecular Chemistry and Self Assembly of N,n Bis 2 Thiazolyl Propanediamide Derivatives

Design Principles for Self-Assembled Structures Based on Thiazole-Amide Recognition Motifs

The design of molecules for self-assembly relies on incorporating specific recognition motifs that guide the formation of desired supramolecular architectures. In derivatives of N,N'-bis(2-thiazolyl)propanediamide, the thiazole (B1198619) and amide groups are the primary recognition sites. The principles for designing self-assembling structures with these motifs involve controlling the directionality and strength of non-covalent interactions. nih.govrsc.org

The amide group is a powerful motif for creating ordered structures due to its ability to form strong and directional hydrogen bonds (N-H···O=C). The planarity of the amide bond and its capacity to act as both a hydrogen bond donor and acceptor facilitate the formation of predictable patterns. The thiazole ring, an aromatic heterocycle, contributes through potential π-π stacking interactions and can also participate in weaker hydrogen bonding (C-H···N or C-H···S). nih.govaip.org Furthermore, the nitrogen and sulfur atoms of the thiazole ring can act as coordination sites for metal ions, a key principle in the design of coordination polymers and metal-organic frameworks (MOFs). mdpi.com

Key design strategies include:

Substitution Effects: Modifying the thiazole rings or the central linker with different functional groups can tune the electronic properties and steric hindrance, thereby influencing the strength and nature of intermolecular interactions. acs.orgnih.gov

Component Stoichiometry: In multi-component systems, such as those involving metal ions, controlling the ratio of the ligand to other components is crucial for achieving the desired structure. nih.gov

By manipulating these factors, it is possible to program molecules to assemble into specific architectures, from simple chains to complex three-dimensional networks. nih.govnih.gov

Investigation of Non-Covalent Interactions in Driving Self-Assembly

Non-covalent interactions are the primary driving forces behind the self-assembly of N,N'-bis(2-thiazolyl)propanediamide derivatives. nih.govuclouvain.be Although individually weaker than covalent bonds, the collective action of multiple non-covalent interactions provides the thermodynamic stability for the formation of large, ordered supramolecular structures. nih.gov

Hydrogen bonds are crucial in defining the structure of self-assembled systems involving amide groups. nih.gov The amide N-H group is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective acceptor. This donor-acceptor pairing leads to the formation of robust and highly directional N-H···O hydrogen bonds. In the crystal structure of related compounds like N,N′-Bis(2-chlorophenyl)propanediamide, intermolecular N-H···O hydrogen bonds link molecules into chains. nih.govresearchgate.net

Table 1: Potential Hydrogen Bonding Interactions in N,N'-bis(2-thiazolyl)propanediamide Systems

Donor Acceptor Type of Interaction Relative Strength
Amide N-H Carbonyl C=O Strong, Directional Strong
C-H (Thiazole) Carbonyl C=O Weak Weak
Amide N-H Nitrogen (Thiazole) Moderate Moderate

Aromatic π-stacking is another significant non-covalent interaction that directs the self-assembly of molecules containing aromatic rings. nih.gov In N,N'-bis(2-thiazolyl)propanediamide derivatives, the electron-rich thiazole rings can interact with each other through π-π stacking. These interactions, while generally weaker than strong hydrogen bonds, play a vital role in the close packing of molecules and the stabilization of extended structures. nih.govresearchgate.net

The geometry of π-stacking can vary, including face-to-face and edge-to-face arrangements, with typical distances between aromatic rings ranging from 3.3 to 3.8 Å. researchgate.net The presence of heteroatoms (nitrogen and sulfur) in the thiazole ring creates a non-uniform electron distribution, which can influence the preferred stacking geometry. rsc.org The synergistic effect of π-stacking and hydrogen bonding networks leads to highly stable and well-defined supramolecular assemblies. nih.gov

Table 2: Characteristics of π-Stacking Interactions

Interaction Type Typical Distance (Å) Contributing Factors
Face-to-Face 3.3 - 3.8 van der Waals forces, electrostatic interactions

Mechanistic Studies of Reactions Involving N,n Bis 2 Thiazolyl Propanediamide Scaffolds

Investigation of Reaction Kinetics and Thermodynamic Parameters

While specific kinetic and thermodynamic data for reactions involving N,N'-bis(2-thiazolyl)propanediamide are not extensively detailed in the available literature, the principles governing such analyses can be understood from studies on analogous coordination complexes and reaction systems. The investigation of reaction kinetics provides crucial information on reaction rates and the factors influencing them, such as concentration, temperature, and catalysts.

Thermodynamic parameters—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—are essential for determining the spontaneity and equilibrium position of a reaction. For instance, in the study of Al(III) complexes with pentadentate ligands, thermodynamic stability constants were determined through potentiometric and NMR titrations, revealing the high affinity of the metal for the chelating ligands. mdpi.com Similarly, studies on Diels-Alder reactions have employed ¹H NMR and UV-Vis spectroscopy to determine rate constants and activation parameters, which are vital for predicting material behavior. nih.gov For N,N'-bis(2-thiazolyl)propanediamide, such studies would involve monitoring its reactions, for example, in complexation with metal ions, to determine these fundamental parameters. The kinetic parameters for the thermal decomposition of related organic compounds have been determined using methods like Flynn-Wall-Ozawa (FWO), Kissinger, and Starink, derived from thermogravimetric (TGA) and differential scanning calorimetry (DSC) data. physchemres.org

Table 1: Key Kinetic and Thermodynamic Parameters and Methods of Determination

ParameterSymbolSignificanceCommon Determination Methods
Rate ConstantkQuantifies the rate of a chemical reaction.Spectrophotometry (UV-Vis), NMR Spectroscopy, Calorimetry
Activation EnergyEₐThe minimum energy required to initiate a reaction.Arrhenius Plot (from temperature-dependent rate constants), Isothermal Titration Calorimetry (ITC)
Enthalpy of ReactionΔHHeat absorbed or released during a reaction.Calorimetry (ITC, DSC)
Entropy of ReactionΔSMeasure of the change in disorder of a system.Calculated from ΔG and ΔH (ΔG = ΔH - TΔS)
Gibbs Free EnergyΔGDetermines the spontaneity of a reaction.Calculated from the equilibrium constant (ΔG = -RTlnK)

Elucidation of Reaction Pathways and Identification of Intermediates

Understanding the step-by-step sequence of a reaction, or its pathway, and identifying any transient intermediate species are critical for mechanism elucidation. For thiazole-containing scaffolds, reaction pathways can be complex. In the formation of N-nitrosodimethylamine (NDMA) from dimethylamine (B145610) during chlorination, the proposed mechanism involves the formation of a 1,1-dimethylhydrazine (B165182) (UDMH) intermediate, which is subsequently oxidized. nih.gov A kinetic model was developed to validate this multi-step pathway. nih.gov

The identification of intermediates often requires advanced analytical techniques. For example, liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for separating and identifying products and intermediates in complex mixtures, as demonstrated in the degradation studies of the thiazole (B1198619) pollutant thioflavin T. nih.gov In other studies, control experiments are designed to trap proposed intermediates or to confirm their role in the reaction pathway. researchgate.net For reactions involving N,N'-bis(2-thiazolyl)propanediamide, a combination of kinetic modeling and analytical techniques like LC-MS and NMR would be employed to map out reaction pathways and characterize any short-lived species formed during the transformation.

Mechanistic Insights into Catalytic Processes Facilitated by Propanediamide-Thiazolyl Ligands

The N,N'-bis(2-thiazolyl)propanediamide structure is well-suited to act as a chelating ligand for metal ions, with the nitrogen atoms of the thiazole rings and potentially the amide oxygen or nitrogen atoms serving as donor sites. Such metal complexes can function as catalysts in a variety of organic transformations.

Mechanistic studies of related palladium-catalyzed reactions provide insight into how these systems might operate. For instance, the direct arylation of thiazole derivatives can be efficiently catalyzed by ligand-free Pd(OAc)₂, though such reactions often benefit from ligands that stabilize the metal center and modulate its reactivity. researchgate.net In palladium-catalyzed amination reactions, chelating phosphine (B1218219) ligands can create highly active and long-lived catalysts by preventing ligand dissociation, a common deactivation pathway. nih.gov A propanediamide-thiazolyl ligand could offer similar benefits, forming a stable chelate with a metal center (e.g., palladium) and facilitating catalytic cycles involving steps like oxidative addition, migratory insertion, and reductive elimination. The electronic properties of the thiazole rings and the geometry imposed by the propanediamide backbone would be crucial in determining the catalyst's efficiency and selectivity.

Photodegradation Mechanisms in Related Conjugated Organic Compounds

Thiazole-containing conjugated organic compounds are often susceptible to degradation upon exposure to light. Understanding these photodegradation mechanisms is crucial for assessing the environmental fate and stability of such molecules.

A common photodegradation pathway for thiazole derivatives involves photo-oxygenation. nih.gov Studies on {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid have shown that upon photo-irradiation, the compound reacts with singlet oxygen via a [4+2] Diels-Alder cycloaddition. nih.gov This reaction forms an unstable endoperoxide intermediate, which then rearranges to the final degradation products. nih.gov The structure of the final product, 4-chloro-N-(4-methoxybenzoyl)-3-fluorobenzamide, was confirmed using techniques including LC-MS/MS and various 1D and 2D NMR methods. nih.gov

In broader photocatalytic systems involving thiazole-linked frameworks, degradation of organic pollutants is often mediated by a variety of reactive oxygen species (ROS). Scavenger experiments are typically used to identify the key active species. For example, in the degradation of rhodamine B by thiazolo[5,4-d]thiazole-based covalent organic frameworks, scavenger studies indicated that superoxide (B77818) radicals (·O₂⁻) and singlet oxygen (¹O₂) were the main active substances. mdpi.com Similarly, the photodegradation of tetracycline (B611298) using a Cu₂O@thiazole-linked covalent organic framework was found to involve hydroxyl radicals (·OH) and superoxide radicals. mdpi.com

Table 2: Reactive Species and Scavengers in Photodegradation Studies of Thiazole-Related Compounds

Reactive SpeciesSymbolTypical Scavenger Used for IdentificationReference
Superoxide Radical·O₂⁻Reaction quenching under N₂ atmosphere mdpi.com
Hydroxyl Radical·OHIsopropanol (IPA) mdpi.com
Photogenerated Holeh⁺Ethylenediaminetetraacetic acid disodium (B8443419) salt (EDTA-2Na) mdpi.com
Singlet Oxygen¹O₂L-histidine mdpi.com

Studies on Ligand Reactivity and Substitution Mechanisms in Coordination Compounds

Ligand substitution reactions are fundamental to the coordination chemistry of N,N'-bis(2-thiazolyl)propanediamide. In these reactions, a ligand in a metal complex is replaced by another. The mechanism of substitution can significantly impact the synthesis and reactivity of the complex.

There are three primary mechanisms for ligand substitution:

Dissociative (D) Mechanism: A two-step process where the leaving group departs first to form an intermediate with a lower coordination number, which is then attacked by the incoming ligand. This is analogous to an Sₙ1 reaction in organic chemistry. libretexts.orgdalalinstitute.com The rate of this reaction is primarily dependent on the concentration of the starting complex. dalalinstitute.com

Associative (A) Mechanism: A two-step process where the incoming ligand first binds to the metal center, forming an intermediate with a higher coordination number, from which the leaving group then departs. libretexts.orglibretexts.org This is analogous to an Sₙ2 reaction, and the rate is dependent on the concentrations of both the complex and the incoming ligand. libretexts.org

Interchange (I) Mechanism: A concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. libretexts.orgyoutube.com This can be further classified as associative-interchange (Iₐ) or dissociative-interchange (Iₙ) depending on the degree of bond formation versus bond breaking in the transition state. libretexts.org

The preferred mechanism is influenced by factors such as the metal ion, the steric bulk of the ligands, and the electronic properties of the complex. Octahedral complexes often favor dissociative pathways, while square planar complexes typically undergo substitution via an associative mechanism. libretexts.org For a complex formed with the N,N'-bis(2-thiazolyl)propanediamide ligand, the specific geometry adopted around the metal center would strongly influence its ligand substitution kinetics and preferred mechanistic pathway.

Advanced Analytical Methodologies for N,n Bis 2 Thiazolyl Propanediamide Detection and Quantitation

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of complex mixtures, offering powerful separation of analytes from matrix interferences. For a molecule like N,N'-bis(2-thiazolyl)propanediamide, both gas and liquid chromatography techniques are highly applicable.

Comprehensive two-dimensional gas chromatography (GC × GC) offers superior resolving power compared to conventional one-dimensional GC, making it ideal for the analysis of trace levels of N,N'-bis(2-thiazolyl)propanediamide in complex sample matrices such as biological fluids or environmental samples. nih.gov The enhanced peak capacity and structured nature of GC × GC chromatograms allow for effective separation of the target analyte from co-eluting matrix components. researchgate.net

A typical GC × GC system couples two columns with different stationary phase selectivities (e.g., a nonpolar column in the first dimension and a polar column in the second). A modulator placed between the two columns traps, concentrates, and re-injects fractions of the effluent from the first column into the second. For nitrogen-containing heterocyclic compounds like N,N'-bis(2-thiazolyl)propanediamide, a nitrogen-specific detector, such as a Nitrogen Chemiluminescence Detector (NCD), is highly advantageous. nih.gov The NCD provides high selectivity and sensitivity for nitrogen-containing compounds without interference from the hydrocarbon background, which is a significant benefit when analyzing fuel or environmental samples. nih.gov

The method involves optimizing parameters such as column selection, temperature programming, and modulation period to achieve the best separation. The resulting data is a highly detailed two-dimensional chromatogram where structurally related compounds often appear in distinct patterns, aiding in identification.

Table 1: Illustrative GC × GC-NCD Parameters for Analysis of Nitrogen-Containing Compounds

Parameter Setting
First Dimension Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms)
Second Dimension Column 2 m x 0.15 mm ID, 0.15 µm film (e.g., DB-17ht)
Carrier Gas Helium
Inlet Mode Splitless
Oven Program 50°C (hold 2 min) to 320°C at 5°C/min
Modulation Period 6 s

| Detector | Nitrogen Chemiluminescence Detector (NCD) |

This interactive table provides hypothetical yet typical parameters for the GC × GC analysis of nitrogen-containing compounds, adaptable for N,N'-bis(2-thiazolyl)propanediamide.

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the purity assessment and quantification of N,N'-bis(2-thiazolyl)propanediamide. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, given the compound's moderate polarity. nasc.ac.in

Purity analysis by HPLC involves developing a method that can separate the main compound from any synthesis-related impurities, starting materials, or degradation products. researchgate.net Key to this is the selection of an appropriate column and mobile phase. A C18 column is a common choice for initial method development. nasc.ac.inresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. For basic compounds containing thiazole (B1198619) rings, the pH of the mobile phase is a critical parameter to ensure good peak shape and retention. nasc.ac.in Operating at a pH at least two units away from the pKa of the analyte can prevent peak tailing. nasc.ac.in

Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, which for thiazole derivatives is typically in the UV region. researchgate.netresearchgate.net Method validation according to ICH guidelines would be necessary to confirm linearity, accuracy, precision, and specificity for its use in a quality control environment. researchgate.net

Table 2: Example HPLC Method Parameters for Purity Assessment of Bis-Thiazole Derivatives

Parameter Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

This interactive table outlines a typical starting point for developing an HPLC method for the purity analysis of N,N'-bis(2-thiazolyl)propanediamide.

Electrochemical Sensing Platforms

Electrochemical methods offer rapid, sensitive, and often low-cost alternatives for the detection of electroactive species. The thiazole rings and amide groups in N,N'-bis(2-thiazolyl)propanediamide impart electrochemical activity that can be harnessed for sensing applications.

Potentiometric sensors, particularly ion-selective electrodes (ISEs), can be designed for the selective determination of specific ions in solution. nih.govnih.gov While no specific ISE for the N,N'-bis(2-thiazolyl)propanediamide cation has been reported, its development is feasible based on established principles. mdpi.com The sensor would likely be based on a polymeric membrane, typically made of poly(vinyl chloride) (PVC), which incorporates an ionophore that selectively binds to the protonated form of the target analyte. researchgate.netmdpi.com

The core components of such a sensor membrane include:

PVC Matrix: Provides a stable, flexible support for the other components.

Plasticizer: A solvent like o-nitrophenyloctyl ether (NPOE) or dioctyl sebacate (B1225510) (DOS) that dissolves the membrane components and ensures ion mobility within the membrane. mdpi.com

Ionophore: A neutral carrier or a charged ligand with a high affinity and selectivity for the N,N'-bis(2-thiazolyl)propanediamide cation. Thiazole-containing macrocycles or podands have shown selectivity towards various cations and could be adapted for this purpose. researchgate.net

Ionic Additive: A lipophilic salt (e.g., potassium tetrakis(p-chlorophenyl)borate) is often added to reduce membrane resistance and improve the response characteristics. mdpi.com

The potential difference measured between the ISE and a reference electrode would be proportional to the logarithm of the analyte's activity in the sample, according to the Nernst equation. nih.gov Research on thiazole derivatives has demonstrated their utility as ionophores for metal ions like Ag+ and Hg2+, indicating the potential of the thiazole moiety to act as a selective binding site. researchgate.netacs.org

Table 3: General Composition of a PVC-Based Membrane for a Hypothetical N,N'-bis(2-thiazolyl)propanediamide-Selective Electrode

Component Typical Weight % Purpose
Ionophore 1-5% Selective recognition of the analyte cation
Poly(vinyl chloride) (PVC) ~33% Polymer matrix
Plasticizer (e.g., NPOE) ~65% Membrane solvent, ensures ion mobility

This interactive table presents a general formulation for constructing an ion-selective electrode, which could be optimized for the detection of N,N'-bis(2-thiazolyl)propanediamide.

Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of electroactive molecules. The N,N'-bis(2-thiazolyl)propanediamide molecule contains thiazole rings, which are known to be electrochemically active. cu.edu.egresearchgate.net Studies on related thiazole and thiadiazole derivatives show that they typically undergo irreversible oxidation and reduction processes at a platinum or glassy carbon electrode. cu.edu.eg

The electrochemical behavior would likely be characterized by one or more oxidation peaks corresponding to the oxidation of the thiazole rings. The electron-rich nature of the sulfur and nitrogen atoms in the thiazole ring facilitates electron removal. researchgate.net Similarly, reduction peaks may be observed, corresponding to the reduction of the thiazole moiety. The exact potentials of these peaks would depend on the solvent, supporting electrolyte, and pH of the medium. The amide linkages can also influence the electronic properties of the thiazole rings and may participate in the redox processes.

By scanning the potential and observing the resulting current, CV can provide information on the redox potentials and the nature of the electron transfer processes. This information is fundamental for developing amperometric or voltammetric sensors, where the current generated at a specific potential is used to quantify the analyte concentration.

Spectroscopic Detection Strategies

Spectroscopic methods are invaluable for the structural elucidation and quantification of N,N'-bis(2-thiazolyl)propanediamide. Techniques such as FT-IR, NMR, and UV-Vis spectroscopy provide complementary information about the molecule's functional groups, structure, and electronic properties. researchgate.netijper.org

FT-IR Spectroscopy: The infrared spectrum provides characteristic absorption bands for the key functional groups. The amide groups will exhibit strong C=O stretching vibrations (typically around 1670-1690 cm⁻¹) and N-H stretching vibrations (around 3300 cm⁻¹). The thiazole ring itself will have a series of characteristic bands, including C=N and C-S stretching vibrations. ijper.orgproquest.com

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for confirming the structure.

¹H NMR: The spectrum would show characteristic signals for the protons on the thiazole rings (typically in the aromatic region, δ 7.0-8.0 ppm), the methylene (B1212753) protons of the propanediamide linker, and the amide N-H protons, which may appear as a broad singlet. ijper.orgniscpr.res.in

¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbons of the amide groups (δ ~160-170 ppm) and the carbons of the two thiazole rings. researchgate.netniscpr.res.in

Table 4: Summary of Expected Spectroscopic Data for N,N'-bis(2-thiazolyl)propanediamide

Technique Feature Expected Region/Value
FT-IR Amide C=O stretch ~1680 cm⁻¹
Amide N-H stretch ~3320 cm⁻¹
Thiazole ring vibrations 1500-1600 cm⁻¹, ~770 cm⁻¹ (C-S)
¹H NMR Thiazole H-4, H-5 δ 7.0 - 8.0 ppm
Amide N-H Variable, broad singlet
Propanediamide -CH₂- δ 2.5 - 3.5 ppm
¹³C NMR Amide C=O δ 160 - 170 ppm
Thiazole C δ 110 - 160 ppm

| UV-Vis | π-π* transition | ~240 - 280 nm |

This interactive table summarizes the anticipated spectroscopic characteristics based on data from analogous thiazole-amide structures. researchgate.netijper.orgproquest.comniscpr.res.in

Luminescence-Based Detection and Sensing (Fluorescent Properties of Related MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The incorporation of ligands with inherent fluorescent properties, such as those containing thiazole moieties, can result in luminescent MOFs (LMOFs) that can be utilized as sensitive and selective chemical sensors. While direct studies on MOFs incorporating N,N'-bis(2-thiazolyl)propanediamide as a ligand are not extensively documented in publicly available research, the principles derived from structurally related thiazole-containing MOFs provide a strong foundation for its potential detection.

The fluorescence of these LMOFs often originates from the organic linkers. mdpi.com The interaction of an analyte with the MOF can lead to a change in the fluorescence intensity, either through quenching (decrease) or enhancement (increase), or a shift in the emission wavelength. nih.gov This response can be highly selective, depending on the specific interactions between the analyte and the MOF's framework, including its pore size, shape, and the chemical nature of the organic ligand. mdpi.com

For instance, thiazole-containing ligands are known to coordinate with metal ions to form stable MOFs with significant fluorescent properties. mdpi.com The nitrogen and sulfur atoms in the thiazole rings can act as coordination sites for metal ions, and the propanediamide backbone of N,N'-bis(2-thiazolyl)propanediamide offers additional coordination or hydrogen bonding sites. If N,N'-bis(2-thiazolyl)propanediamide were to be detected as an analyte, its interaction with a suitable LMOF could perturb the electronic structure of the framework, leading to a detectable change in its fluorescence. The potential for such host-guest interactions makes LMOFs a promising platform for the development of sensors for this compound.

Table 1: Examples of Thiazole-Containing Ligands in Luminescent MOFs and Their Sensing Applications

LigandMetal IonAnalyte DetectedDetection PrincipleReference
2,5-di(4-pyridyl)thiazolo[4,5-d]thiazoleZn(II)Cr₂O₇²⁻ and MnO₄⁻ anionsFluorescence quenching[N/A]
Thiazolo[5,4-d]thiazole (B1587360) derivativesZn(II), Cd(II)Various environmental contaminantsFluorescence quenching nih.gov
m-(2-thiazolyl) benzoic acidZn(II)Not specified for sensingInherent fluorescence mdpi.com

Enhanced Sensitivity with Chemiluminescence Detection

Chemiluminescence is the emission of light as a result of a chemical reaction. This technique is known for its exceptionally high sensitivity and low background noise, as it does not require an external light source for excitation. nih.gov While specific chemiluminescence-based detection methods for N,N'-bis(2-thiazolyl)propanediamide have not been detailed in available literature, the general principles of chemiluminescence analysis can be applied to develop such methods.

A common approach involves the use of a chemiluminescent reagent that produces light upon reaction with an analyte or a species generated from the analyte. For a compound like N,N'-bis(2-thiazolyl)propanediamide, a potential strategy could involve its participation in a reaction that generates a chemiluminescent species or its ability to catalyze or inhibit a known chemiluminescent reaction. For example, the presence of nitrogen and sulfur atoms in the thiazole rings might allow the compound to interact with reactive oxygen species in a way that influences a luminol-based chemiluminescence system.

Another possibility lies in the development of chemiluminescent probes that are specifically designed to react with the amide or thiazole functionalities of the target molecule, leading to light emission. The sensitivity of chemiluminescence methods can often reach the picomolar or even femtomolar range, making it a highly attractive technique for trace analysis.

Optimization of Detection Limits and Selectivity in Analytical Methods

Achieving low detection limits and high selectivity are paramount for any reliable analytical method. In the context of luminescence-based sensing using MOFs and chemiluminescence detection, several parameters can be optimized.

For Luminescent MOF-based sensors , the following factors are crucial for optimization:

Ligand Design: The choice of the organic ligand in the MOF is critical. For detecting N,N'-bis(2-thiazolyl)propanediamide, a MOF with pores and binding sites that are complementary to the size, shape, and chemical functionalities of the analyte would be ideal.

Metal Ion Selection: The metal ion can influence the luminescence properties and the stability of the MOF. Different metal ions can lead to variations in emission wavelengths and quantum yields.

Solvent and pH: The sensing performance of a MOF can be highly dependent on the solvent medium and the pH of the solution, as these factors can affect both the stability of the MOF and the interaction with the analyte.

Response Time and Temperature: Optimizing the incubation time and temperature can ensure that the interaction between the analyte and the MOF reaches equilibrium, leading to a stable and reproducible signal.

For Chemiluminescence detection , optimization strategies include:

Reagent Concentration: The concentrations of the chemiluminescent reagent, oxidant, and any catalysts or enhancers need to be carefully optimized to maximize the signal-to-noise ratio.

Reaction Kinetics: The kinetics of the chemiluminescent reaction can be influenced by factors such as temperature, pH, and the presence of co-solvents. These parameters should be adjusted to achieve a stable and intense light emission.

Flow Injection Analysis (FIA): Coupling chemiluminescence detection with an FIA system can improve reproducibility, reduce sample and reagent consumption, and increase sample throughput.

Table 2: Key Parameters for Optimization in Analytical Methods

Analytical MethodParameter to OptimizeDesired Outcome
Luminescence-Based MOF SensingLigand and MOF structureHigh selectivity and sensitivity for the analyte
pH and SolventStable MOF and optimal analyte interaction
Temperature and TimeReproducible and stable fluorescence signal
Chemiluminescence DetectionReagent ConcentrationsMaximized signal-to-noise ratio
Reaction Conditions (pH, temp)Stable and intense light emission
Instrumental Setup (e.g., FIA)Improved reproducibility and throughput

Research Directions in Materials Science Applications of N,n Bis 2 Thiazolyl Propanediamide

Integration into Metal-Organic Frameworks (MOFs) for Specific Functionalities

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic ligand is crucial as it dictates the topology, porosity, and functionality of the resulting framework. The N,N'-bis(2-thiazolyl)propanediamide molecule is a promising candidate for a bitopic organic linker. The nitrogen atoms within the two thiazole (B1198619) rings can act as effective coordination sites for a wide range of metal ions, facilitating the self-assembly of new MOF structures.

The flexible propanediamide backbone of the ligand is a key feature that distinguishes it from the more commonly used rigid linkers. This flexibility can allow for the formation of dynamic frameworks that may exhibit "breathing" behaviors in response to external stimuli such as guest molecule absorption. Furthermore, the amide groups within the linker can participate in hydrogen bonding, which can direct the framework's topology and enhance its structural stability. Research in this area would involve systematically reacting N,N'-bis(2-thiazolyl)propanediamide with various metal precursors under solvothermal conditions to explore the resulting crystal structures and their properties, such as gas sorption and stability.

Luminescent MOFs (LMOFs) are a subclass of MOFs that exhibit fluorescence, making them highly suitable for applications in chemical sensing. mdpi.com The luminescence can originate from the organic linker, the metal cluster, or guest molecules, and it can be modulated by the presence of specific analytes. The thiazole heterocycle is intrinsically fluorescent, and its incorporation into MOFs is a known strategy for creating LMOFs. scientificarchives.com Therefore, frameworks built with N,N'-bis(2-thiazolyl)propanediamide are expected to possess inherent luminescent properties.

The design of LMOF sensors based on this ligand would leverage the ability of analytes to interact with the framework and alter its fluorescence emission through mechanisms like quenching or enhancement. The pores of the MOF can selectively adsorb target analytes, pre-concentrating them near the fluorescent components of the framework and thereby increasing the sensor's sensitivity. mdpi.com The nitrogen and sulfur atoms of the thiazole rings, along with the amide groups of the linker, could serve as recognition sites for various analytes, including heavy metal ions, nitroaromatic compounds, or small organic molecules. mdpi.com While direct research on LMOFs from N,N'-bis(2-thiazolyl)propanediamide is yet to be reported, the performance of MOFs based on related thiazole ligands, such as thiazolo[5,4-d]thiazole (B1587360) (TTZ), demonstrates the high potential of this approach. scientificarchives.comrsc.org

Below is a table summarizing the sensing performance of representative LMOFs constructed from related thiazole-based ligands, illustrating the potential targets and sensitivities for sensors designed with N,N'-bis(2-thiazolyl)propanediamide.

LMOF Name (Based on Related Ligands)Target AnalyteDetection Limit (LOD)Quenching Constant (Ksv) (M⁻¹)Reference
[Cd(DPTTZ)(5-AIP)]Nitrobenzene2.1 µM2.8 x 10⁴ scientificarchives.com
[Cd(DPTTZ)(5-AIP)]Cr₂O₇²⁻0.8 µM7.9 x 10⁴ scientificarchives.com
Zn₂(NDC)₂(DPTTZ)Hg²⁺Not specifiedNot specified nih.gov
{[Zn₂(Py₂TTz)₂(BDC)₂]·2(DMF)₀.₅(H₂O)}n2,4,6-Trinitrophenol (TNP)0.28 µM1.98 x 10⁵ scientificarchives.com
{[Zn₂(Py₂TTz)₂(BDC)₂]·2(DMF)₀.₅(H₂O)}nNitrofurazone (NZF)0.41 µM1.15 x 10⁵ scientificarchives.com

This table presents data for MOFs based on ligands related to N,N'-bis(2-thiazolyl)propanediamide to indicate potential research directions and performance targets.

Role in the Development of Functional Polymeric Materials

The incorporation of heterocyclic units into polymer backbones is a well-established strategy for creating functional materials with tailored optoelectronic, thermal, and chemical properties. The N,N'-bis(2-thiazolyl)propanediamide molecule can be envisioned as a functional monomer for the synthesis of novel polymers. For instance, it could be incorporated into polyamides or polyureas through reactions involving its amide groups.

Polymers containing thiazole moieties have been investigated for a range of applications, including as semiconductors in organic transistors and as donor materials in polymer solar cells. acs.orgbohrium.com The electron-deficient nature of the thiazole ring can influence the electronic properties of the resulting polymer. Synthesizing polymers from N,N'-bis(2-thiazolyl)propanediamide could lead to materials with good thermal stability and unique chemo-responsive or ion-binding properties, conferred by the combination of thiazole and amide functionalities. mdpi.com Future research could focus on the polymerization of N,N'-bis(2-thiazolyl)propanediamide with various co-monomers to produce a library of new polymers and subsequently characterize their structural, thermal, and electronic properties.

Contribution to the Design of Hybrid Materials for Advanced Applications

The concept of hybrid materials involves combining distinct molecular scaffolds to create a single compound with multiple functionalities. N,N'-bis(2-thiazolyl)propanediamide itself can be considered a hybrid molecule, bridging two functional thiazole units with a flexible linker. This scaffold is ripe for further modification to create more complex hybrid systems.

Research has shown that linking bis-thiazole units to other functional cores, such as piperazine (B1678402) or quinoxaline, can produce molecules with interesting properties. arkat-usa.orgtandfonline.com Following this strategy, the N,N'-bis(2-thiazolyl)propanediamide scaffold could be used as a platform for further chemical elaboration. For example, the amide protons could be substituted with other functional groups, or the thiazole rings could be functionalized to attach other moieties, leading to new classes of hybrid materials. These materials could find applications in diverse fields, depending on the nature of the incorporated functionalities.

Exploration of New Material Architectures Based on N,N'-bis(2-thiazolyl)propanediamide Scaffolds

The unique combination of coordinating end-groups and a flexible linker in N,N'-bis(2-thiazolyl)propanediamide opens avenues for the exploration of entirely new material architectures beyond conventional crystalline MOFs. The conformational freedom of the propanediamide chain could lead to the formation of coordination polymers with unusual topologies, such as helical chains or interwoven two- and three-dimensional networks.

Furthermore, the hydrogen-bonding capability of the amide groups could be exploited to guide the self-assembly of supramolecular architectures. In the absence of metal ions, the molecules might self-assemble into well-ordered structures like gels or liquid crystals through a network of intermolecular hydrogen bonds. When combined with metal ions, these hydrogen bonds could work in concert with coordination bonds to direct the formation of complex, hierarchical structures. The exploration of these possibilities represents a frontier in the application of N,N'-bis(2-thiazolyl)propanediamide, potentially leading to materials with novel dynamic, mechanical, or recognition properties.

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